molecular formula C13H16N2O3 B14270437 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione CAS No. 138608-73-8

3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14270437
CAS No.: 138608-73-8
M. Wt: 248.28 g/mol
InChI Key: UOHKHEHZZSAEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone, a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. Another green and efficient method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve scalable and cost-effective synthetic routes. The transition-metal-free route and visible light-induced methods mentioned above are promising for industrial applications due to their simplicity, efficiency, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of different derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various substituents into the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions are various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione include other quinazolinone derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

138608-73-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(4-hydroxybutyl)-6-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-9-4-5-11-10(8-9)12(17)15(13(18)14-11)6-2-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H,14,18)

InChI Key

UOHKHEHZZSAEOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2=O)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.